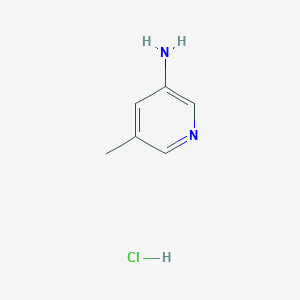

5-Methylpyridin-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOSXCQXGIARSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657305 | |

| Record name | 5-Methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-90-6 | |

| Record name | 5-Methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyridin-3-amine Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 5-Methylpyridin-3-amine hydrochloride, a key intermediate in the development of various bioactive molecules.[1] Intended for researchers, scientists, and professionals in drug development, this document details a reliable synthetic pathway, explains the rationale behind experimental choices, and outlines the analytical techniques required to validate the final compound's identity and purity.

Introduction: The Significance of this compound

This compound is a versatile chemical building block widely utilized in the pharmaceutical and agrochemical industries.[1] Its pyridine core, substituted with both a methyl and an amine group, provides a scaffold for the synthesis of a diverse range of more complex molecules. Notably, this compound serves as a crucial intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various laboratory and industrial settings.[1]

Synthetic Pathway: From Nitropyridine to Aminopyridine Hydrochloride

The most common and efficient route for the synthesis of 5-Methylpyridin-3-amine is through the reduction of its nitro precursor, 3-nitro-5-methylpyridine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. This multi-step process is outlined below.

Retrosynthetic Analysis

A retrosynthetic approach reveals the logical disconnection of the target molecule to readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Step 1: Nitration of 3-Picoline (3-Methylpyridine)

The synthesis commences with the nitration of 3-picoline. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.

Step 2: Reduction of 3-nitro-5-methylpyridine

The reduction of the nitro group to an amine is a critical step. While various methods exist for the reduction of nitroarenes, catalytic hydrogenation is often preferred due to its high efficiency and clean reaction profile.[2] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[3] The reaction is typically performed under a hydrogen atmosphere in a suitable solvent such as ethanol or methanol.

Alternatively, chemical reduction methods using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, can also be employed.[3][4]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 5-Methylpyridin-3-amine, to its hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The salt then precipitates out of the solution and can be collected by filtration.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

3-nitro-5-methylpyridine

-

Palladium on carbon (10 wt. %)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Synthesis of 5-Methylpyridin-3-amine

-

In a round-bottom flask, dissolve 3-nitro-5-methylpyridine in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst should be a small percentage of the starting material's weight (typically 1-5 mol%).

-

The flask is then connected to a hydrogenation apparatus.

-

The reaction vessel is purged with an inert gas, followed by the introduction of hydrogen gas.

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically a balloon or a pressurized system).

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (disappearance of the starting material), the hydrogen supply is stopped, and the vessel is purged with an inert gas.

-

The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake should be washed with a small amount of ethanol to ensure complete recovery of the product.

-

The filtrate, containing the 5-Methylpyridin-3-amine, is collected.

Synthesis of this compound

-

The ethanolic solution of 5-Methylpyridin-3-amine is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise to the stirred solution until the pH is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitation can be further encouraged by the addition of a less polar solvent, such as diethyl ether.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold diethyl ether to remove any residual impurities.

-

The final product, this compound, is dried under vacuum.

Characterization of this compound

To confirm the identity, purity, and structure of the synthesized compound, a combination of spectroscopic and physical characterization techniques is employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 59-63 °C (for the free base) |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 5-Methylpyridin-3-amine. The hydrochloride salt will show similar characteristic peaks, with potential shifts in the NMR due to protonation and changes in the IR spectrum related to the ammonium salt.

| Technique | Expected Data |

| ¹H NMR | The spectrum will show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring. For the free base, 2-amino-5-methylpyridine, characteristic peaks are observed around 7.79, 7.12, 6.32, and 2.12 ppm.[5] |

| ¹³C NMR | The spectrum will display six distinct carbon signals corresponding to the six carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Characteristic peaks will be observed for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule (M+H)⁺. Fragmentation patterns will be consistent with the structure of 5-Methylpyridin-3-amine.[6] |

Overall Workflow

The entire process, from synthesis to characterization, can be visualized as a streamlined workflow.

Caption: Overall workflow for the synthesis and characterization of this compound.

Safety Considerations

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

The reduction of nitro compounds can be exothermic and should be performed with caution, especially on a larger scale.

-

Catalytic hydrogenation should be carried out in a well-ventilated area, and proper procedures for handling hydrogen gas and pyrophoric catalysts (if applicable) must be followed.

-

Concentrated acids are corrosive and should be handled in a fume hood.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and characterization of this compound. By following the outlined procedures and employing the specified analytical techniques, researchers can confidently produce and validate this important chemical intermediate for its use in further scientific endeavors. The presented workflow emphasizes both the practical aspects of the synthesis and the importance of rigorous characterization to ensure the quality of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 5. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridin-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridin-3-amine hydrochloride, a salt of the organic compound 5-methylpyridin-3-amine, is a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising a pyridine ring substituted with a methyl and an amino group, make it a valuable synthon for the development of various therapeutic agents. The hydrochloride salt form often enhances the compound's stability and aqueous solubility, crucial properties for pharmaceutical development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended to serve as a practical resource for researchers, enabling a deeper understanding of this compound's behavior in experimental settings.

Core Physicochemical Properties

A summary of the key physicochemical properties of 5-Methylpyridin-3-amine and its hydrochloride salt is presented below. It is important to note that while some experimental data for the free base is available, specific experimental values for the hydrochloride salt are not always present in publicly accessible databases. In such cases, predicted values or data for analogous compounds are provided with appropriate context.

| Property | 5-Methylpyridin-3-amine (Free Base) | This compound | Data Source and Notes |

| Molecular Formula | C₆H₈N₂ | C₆H₉ClN₂ | PubChem[1][2] |

| Molecular Weight | 108.14 g/mol | 144.60 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline solid | Off-white to yellow or brown crystalline powder | Sigma-Aldrich[3], Chem-Impex[4] |

| Melting Point | 59-63 °C | Not explicitly available. Expected to be higher than the free base. | Sigma-Aldrich[3] |

| Boiling Point | Not available | Not applicable (decomposes) | --- |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane.[3] | Soluble in water. | Chem-Impex[4] |

| pKa | Predicted: 6.46 ± 0.20 | No experimental data found. The pKa of the pyridinium ion is expected to be in the acidic range. | ChemicalBook |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established analytical techniques and are designed to be self-validating.

Synthesis and Purification of this compound

A reliable synthesis and purification protocol is fundamental to obtaining accurate physicochemical data. The following is a representative procedure for the preparation of this compound from its free base.

Diagrammatic Workflow of Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve a known quantity of 5-Methylpyridin-3-amine in a minimal amount of a suitable anhydrous organic solvent, such as isopropanol or diethyl ether, in a clean, dry flask.

-

Acidification: While stirring the solution, slowly add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl) or bubble dry hydrogen chloride gas through the solution. The reaction is exothermic, so it is advisable to cool the flask in an ice bath.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete precipitation.

-

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (pyridinium) and the neutral (pyridine) forms.

Diagrammatic Workflow of pKa Determination

References

5-Methylpyridin-3-amine hydrochloride CAS number and molecular structure

An In-Depth Technical Guide to 5-Methylpyridin-3-amine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It covers the compound's core chemical identity, molecular structure, synthesis, applications, and safety considerations, providing the foundational knowledge necessary for its effective use in research and development.

Core Identification and Physicochemical Properties

This compound is the salt form of the versatile heterocyclic building block, 5-Methylpyridin-3-amine (also known as 3-Amino-5-picoline). The hydrochloride form is often preferred in laboratory and developmental settings due to its enhanced stability, improved handling characteristics, and typically greater solubility in aqueous media compared to the free base.[1]

A clear distinction between the hydrochloride salt and its corresponding free base is crucial for accurate experimental design and reagent sourcing. The key identifiers and properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | This compound | 5-Methylpyridin-3-amine (Free Base) |

| CAS Number | 957065-90-6[1][2][3] | 3430-19-1[4][5][6] |

| Molecular Formula | C₆H₈N₂·HCl[1] | C₆H₈N₂[4][6] |

| Molecular Weight | 144.6 g/mol [1][2] | 108.14 g/mol [4][6] |

| IUPAC Name | 5-methylpyridin-3-aminium chloride | 5-methylpyridin-3-amine[6] |

| Common Synonyms | 3-Amino-5-methylpyridine HCl | 3-Amino-5-picoline, 5-Amino-3-picoline[7] |

Table 2: Physicochemical Properties

| Property | Data | Source(s) |

| Appearance | Colorless or light yellow solid (referring to free base) | [8] |

| Melting Point | 59-63 °C (for free base) | |

| Solubility | Soluble in water (hydrochloride); Soluble in ethanol, acetone, dichloromethane (free base) | [1][8] |

| Storage Conditions | Store at 0-8°C, inert atmosphere, keep in dark place | [1][4] |

Molecular Structure

The molecular architecture of 5-Methylpyridin-3-amine consists of a pyridine ring substituted at the 3-position with an amino (-NH₂) group and at the 5-position with a methyl (-CH₃) group. The hydrochloride salt is formed by the protonation of the more basic pyridine ring nitrogen, resulting in a pyridinium cation, with chloride as the counter-ion. This structure is a valuable pharmacophore, as the nitrogen atoms provide polarity and hydrogen bonding capabilities essential for interaction with biological targets like proteins and enzymes.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 957065-90-6 [amp.chemicalbook.com]

- 4. 3430-19-1|3-Amino-5-methylpyridine|BLD Pharm [bldpharm.com]

- 5. 5-Methylpyridin-3-amine | 3430-19-1 [chemicalbook.com]

- 6. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

A Spectroscopic Guide to 5-Methylpyridin-3-amine Hydrochloride: Structure, Characterization, and Analysis

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyridin-3-amine hydrochloride (CAS No. 957065-90-6), a key intermediate in pharmaceutical and chemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the limited availability of published experimental spectra for this specific salt, this guide presents a robust, predicted spectroscopic profile based on established principles and data from closely related analogs.

Introduction

This compound is a salt of the heterocyclic amine 5-methylpyridin-3-amine (CAS No. 3430-19-1).[3] The parent compound belongs to the aminopyridine family, which are important structural motifs in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form is often preferred in research and development for its improved solubility and stability. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in synthetic processes.

This guide will delve into the predicted ¹H and ¹³C NMR spectra, the characteristic vibrational modes in its IR spectrum, and the expected fragmentation patterns in its mass spectrum. Each section will be complemented by detailed experimental protocols for data acquisition, providing a practical framework for laboratory analysis.

Molecular Structure and Key Features

The structure of this compound features a pyridine ring substituted with a methyl group at the 5-position and an amino group at the 3-position. In the hydrochloride salt, the lone pair of electrons on the pyridine nitrogen atom is protonated, forming a pyridinium ion, with a chloride counter-ion. This protonation significantly influences the electronic distribution within the aromatic ring and, consequently, its spectroscopic properties.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the pyridine nitrogen in this compound is expected to cause a significant downfield shift of the ring proton and carbon signals compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals for the methyl protons and the three aromatic protons, in addition to the protons of the amino and pyridinium groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₃ | ~2.4 | Singlet | - |

| H-4 | ~7.8 | Triplet (or broad singlet) | J ≈ 2.0 |

| H-2 | ~8.4 | Doublet (or broad singlet) | J ≈ 2.0 |

| H-6 | ~8.5 | Doublet (or broad singlet) | J ≈ 2.0 |

| NH₂ | Broad singlet | - | |

| N⁺-H | Very broad singlet | - |

Rationale for Predictions:

-

Aromatic Protons (H-2, H-4, H-6): The protonation of the pyridine nitrogen leads to a significant deshielding of the ring protons. The signals are expected to be in the downfield region, typically above 7.5 ppm. The multiplicity of these protons will depend on their coupling with each other. Small meta-couplings (around 2-3 Hz) are expected between H-2 and H-4, and H-4 and H-6. The coupling between H-2 and H-6 (para-coupling) is generally very small or not observed.

-

Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the typical range for a methyl group attached to an aromatic ring.

-

Amine and Pyridinium Protons (NH₂ and N⁺-H): These protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~18 |

| C-5 | ~125 |

| C-3 | ~135 |

| C-4 | ~140 |

| C-2 | ~145 |

| C-6 | ~148 |

Rationale for Predictions:

-

Ring Carbons: Similar to the protons, the carbon atoms of the pyridine ring will be deshielded upon protonation. The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the amino group (C-3) will have their chemical shifts influenced by these heteroatoms. The quaternary carbon (C-5) will likely be the most shielded of the ring carbons.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by vibrations of the N-H, C-H, C=C, C=N, and C-N bonds.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch (Pyridinium) | 3200-2500 | Broad, Strong |

| N-H Stretch (Amino) | 3400-3200 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium to Weak |

| N-H Bend (Amino) | 1650-1580 | Medium to Strong |

| C=C and C=N Ring Stretches | 1600-1450 | Strong to Medium (multiple bands) |

| C-N Stretch | 1350-1250 | Medium to Strong |

Rationale for Predictions:

-

N-H Stretches: The broad and strong absorption in the 3200-2500 cm⁻¹ region is a characteristic feature of the N⁺-H stretching vibration in pyridinium salts. The primary amine will show two N-H stretching bands (symmetric and asymmetric) in the 3400-3200 cm⁻¹ range.[4]

-

C-H Stretches: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed below 3000 cm⁻¹.

-

N-H Bend: The scissoring vibration of the primary amino group is expected in the 1650-1580 cm⁻¹ region.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1350-1250 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be a suitable technique, and the mass spectrum would likely show the molecular ion of the free base.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, at m/z 109.1. The molecular weight of the free base (C₆H₈N₂) is 108.14 g/mol .

-

Major Fragmentation Pathways: The fragmentation of aminopyridines can proceed through several pathways. A likely fragmentation pathway for the molecular ion of 5-methylpyridin-3-amine would involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation for pyridine derivatives.

Figure 3: A plausible fragmentation pathway for 5-Methylpyridin-3-amine in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the accompanying experimental protocols, offer a valuable resource for researchers working with this compound. While the spectral data are predicted, they are grounded in well-established spectroscopic principles and data from analogous structures, providing a reliable basis for the characterization and analysis of this compound in a research and development setting.

References

A Senior Application Scientist's Guide to 5-Methylpyridin-3-amine Hydrochloride: Sourcing, Purity, and Analytical Verification

This technical guide provides an in-depth analysis of 5-Methylpyridin-3-amine hydrochloride (CAS No: 957065-90-6), a critical building block for professionals in pharmaceutical research, drug development, and agrochemical synthesis. We will move beyond a simple catalog listing to explore the nuances of sourcing this intermediate, the critical importance of its purity grades, and the rigorous analytical methodologies required to verify its quality for downstream applications.

The Strategic Importance of this compound

This compound, also known as 3-amino-5-picoline hydrochloride, is a substituted pyridine derivative. Its strategic importance lies in its utility as a versatile intermediate in the synthesis of complex bioactive molecules.[1] The presence of the amino group and the methyl group on the pyridine ring offers distinct points for chemical modification, making it a valuable scaffold in medicinal chemistry and materials science.[2]

Key application areas include:

-

Pharmaceutical Development : It serves as a foundational intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure is integral to creating compounds with high specificity and efficacy.

-

Agrochemical Chemistry : The compound is used to formulate advanced pesticides and herbicides, contributing to the development of more effective and environmentally safer agricultural products.[1][2]

-

Material Science : It is employed in creating specialized polymers and coatings that exhibit enhanced durability and resistance to environmental factors.[1][2]

Given its role as a starting material, the purity and consistency of this compound are paramount. The presence of even minor impurities can have cascading effects, leading to failed syntheses, unexpected side products, and compromised biological activity in the final compound.

Sourcing and Supplier Vetting: A Decision Framework

Selecting a reliable supplier is the first critical control point in any research or development project. The decision should be based on a holistic assessment of not just price, but also quality, consistency, and documentation.

Key Supplier Evaluation Criteria:

-

Purity Specification : Does the supplier provide a clear, unambiguous purity specification? This should be accompanied by the analytical method used for determination (e.g., ≥97% by GC).

-

Availability of Documentation : Reputable suppliers will readily provide a Certificate of Analysis (COA) for each specific lot, a Safety Data Sheet (SDS), and a general Product Specification (PS) sheet.[1] A COA is non-negotiable as it provides lot-specific data on purity and other physical properties.

-

Analytical Transparency : The COA should detail the methods used for quality control. For a compound like this, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.

-

Consistency : For long-term projects or scale-up manufacturing, lot-to-lot consistency is crucial. Inquire about the supplier's quality management system (e.g., ISO 9001 certification) and their ability to provide consistent product over time.

Below is a logical workflow for evaluating potential suppliers.

Caption: Workflow for Supplier Qualification.

Representative Suppliers and Purity Grades:

The following table summarizes publicly available information from various chemical suppliers. This is for illustrative purposes; researchers must conduct their own due diligence and obtain lot-specific COAs.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |

| Chem-Impex | 3-Amino-5-methylpyridine hydrochloride | 957065-90-6 | Not explicitly stated, but PS available | - |

| Aladdin Scientific | 3-Amino-5-methylpyridine, HCl | 957065-90-6 | min 98% | Not specified |

| Sigma-Aldrich | 3-Amino-5-methylpyridine (free base) | 3430-19-1 | 97% | Not specified |

| TCI America | 3-Amino-5-methylpyridine (free base) | 3430-19-1 | >97.0% | GC |

| BLD Pharm | This compound | 957065-90-6 | Not specified | Documentation available |

Note: Data is subject to change and may vary by region and product lot. The free base (CAS 3430-19-1) is often listed alongside the hydrochloride salt.

Understanding Purity Grades and Impurity Profiles

A purity value of "≥98%" is not the end of the story. For the drug development professional, the identity of the remaining ≤2% is of paramount importance. Impurities can arise from the synthetic route, degradation, or improper storage.

Common Potential Impurities:

-

Starting Materials : Unreacted precursors from the synthesis.

-

Isomeric Impurities : Other picoline isomers formed during synthesis.

-

Solvent Residues : Residual solvents from purification steps (e.g., ethanol, acetone).[3]

-

Water Content : As a hydrochloride salt, the material can be hygroscopic.

The choice of purity grade is directly linked to the intended application:

-

>95% Purity : Generally acceptable for initial screening, proof-of-concept syntheses, or applications where subsequent rigorous purification of the final product is planned.

-

≥98% to >99% Purity : The standard for most medicinal chemistry applications, lead optimization, and process development. At this level, the impact of impurities on reaction outcomes and biological testing is significantly minimized.

-

High Purity (>99.5%) : Required for late-stage development, GMP (Good Manufacturing Practice) processes, and when the intermediate is incorporated into a final Active Pharmaceutical Ingredient (API) with minimal downstream purification.

Analytical Verification: A Self-Validating Protocol

Independent verification of purity is a cornerstone of scientific integrity. While GC is often cited by suppliers, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for non-volatile organic molecules like this, offering high resolution and quantitative accuracy.[4]

The following protocol provides a robust, self-validating system for determining the purity of this compound.

Experimental Protocol: Purity Determination by RP-HPLC

1. Instrumentation & Conditions:

-

System : HPLC with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column : C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient Elution :

-

Time (min) | % Mobile Phase B

-

---|---

-

0 | 5

-

20 | 95

-

25 | 95

-

26 | 5

-

30 | 5

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

2. Solution Preparation:

-

Diluent : Mobile Phase A / Mobile Phase B (50:50 v/v).

-

Standard Solution : Accurately weigh ~10 mg of a certified reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.

-

Sample Solution : Prepare the sample from the supplier in the same manner as the standard solution.

3. System Suitability (Self-Validation):

-

Causality : Before analyzing any sample, the system's performance must be verified. This ensures that the obtained results are reliable and reproducible.

-

Procedure : Inject the standard solution five replicate times.

-

Acceptance Criteria :

-

Precision : The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

-

Peak Shape : The tailing factor for the 5-Methylpyridin-3-amine peak should be between 0.8 and 1.5.

-

Resolution : The column must provide sufficient theoretical plates (e.g., N ≥ 2000) for the main peak.

-

4. Analysis:

-

Inject the diluent (as a blank) to ensure no system peaks interfere.

-

Inject the standard solution.

-

Inject the sample solution.

-

Calculate the percentage purity using the area normalization method from the sample chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

The workflow for this analytical verification is visualized below.

Caption: HPLC Workflow for Purity Verification.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage : this compound should be stored at room temperature or as recommended by the supplier (some suggest 0-8°C).[1][5] It should be kept in a tightly sealed container in a dry, well-ventilated place.[3]

-

Safety : The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[3]

Conclusion

This compound is a high-value intermediate whose utility is directly proportional to its quality. For researchers and drug development professionals, a rigorous, evidence-based approach to sourcing and verification is not an optional step but a fundamental requirement for success. By implementing the supplier vetting framework and analytical protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

An In-depth Technical Guide to the Health and Safety of 5-Methylpyridin-3-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridin-3-amine hydrochloride is a heterocyclic organic compound frequently utilized as a key intermediate and building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is integral to the synthesis of various bioactive molecules, particularly those aimed at treating neurological disorders.[1] As with many reactive amine-containing heterocycles, a comprehensive understanding and rigorous application of safety protocols are paramount for personnel handling this compound. This guide provides an in-depth analysis of the health and safety profile of this compound, drawing upon available data for the salt, its free base (3-Amino-5-methylpyridine), and structurally related aminopyridines to ensure a thorough risk assessment. The protocols and information herein are designed to empower researchers to work safely and effectively, minimizing exposure risks and ensuring laboratory and environmental integrity.

Section 1: Chemical and Physical Identity

A precise understanding of the compound's identity and physical properties is the foundation of a robust safety assessment.

Table 1-1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 5-methylpyridin-3-amine;hydrochloride | [2] (modified) |

| CAS Number | 957065-90-6 | [1][3] |

| Molecular Formula | C₆H₉ClN₂ (or C₆H₈N₂·HCl) | [1][3] |

| Molecular Weight | 144.6 g/mol | [1][3] |

| Synonyms | 3-Amino-5-methylpyridine HCl, 5-Amino-3-picoline hydrochloride | [2][3] |

| MDL Number | MFCD09878433 | [1] |

Table 1-2: Physical and Chemical Properties

| Property | Value | Notes | Source(s) |

| Appearance | Solid / Crystalline Solid | Data for the free base is a colorless or light yellow solid. | [4] |

| Melting Point | 59-63 °C | This data is for the free base, 3-Amino-5-methylpyridine. The hydrochloride salt's melting point may differ. | [5] |

| Solubility | Soluble in water | As a hydrochloride salt, aqueous solubility is expected to be higher than the free base. The free base is soluble in organic solvents like ethanol and acetone. | [1][4] |

| Stability | Stable under normal conditions. | Avoid strong heating, moisture, and incompatible materials. | [6] |

Section 2: Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from its free base and analogous aminopyridines provide a clear hazard profile. The compound should be handled as a hazardous substance.

Table 2-1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or irritation |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Classification is synthesized from data for 3-Amino-5-methylpyridine and related aminopyridines.[2][7][8][9]

Hazard Pictograms:

Signal Word: Danger [7]

Primary Routes of Exposure and Health Effects:

-

Inhalation : Inhalation of dust may cause severe respiratory tract irritation and is considered toxic.[4][7]

-

Skin Contact : The compound is toxic upon skin contact and causes skin irritation, redness, and pain.[7][9] Aminopyridines are readily absorbed through the skin.[10]

-

Eye Contact : Causes serious eye irritation and potentially irreversible eye damage.[2][7]

-

Ingestion : Toxic if swallowed, which may result in abdominal pain, shock, or collapse.[7][9]

Section 3: Toxicological Profile

The toxicological data for this specific hydrochloride salt is limited. The following information is based on the free base and closely related aminopyridines, which are known to be acutely toxic compounds that can affect the central nervous system.[10]

Acute Toxicity: Data for the broader class of aminopyridines indicates high acute toxicity.

-

For the related compound 3-aminopyridine , the intraperitoneal LD50 in mice was reported to be 28 mg/kg.[10]

-

An SDS for a related aminopyridine lists acute toxicity values of: LD50 Oral - 100 mg/kg; LC50 Inhalation - 0.51 mg/l (4h); LD50 Dermal - 300 mg/kg.

Table 3-1: Summary of Acute Toxicity Data (Analogous Compounds)

| Route | Species | Value | Compound | Source |

| Oral | Quail | LD50: 178 mg/kg | 3-Aminopyridine | [10] |

| Intraperitoneal | Mouse | LD50: 28 mg/kg | 3-Aminopyridine | [10] |

Corrosion and Irritation:

-

Skin : Consistently classified as a skin irritant across multiple sources.[2][9] Prolonged contact may lead to burns.

-

Eyes : Poses a significant risk of serious eye damage.[2][11] Immediate and thorough rinsing is critical upon exposure.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

Carcinogenicity : No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[6]

-

Mutagenicity : The related compound 3-aminopyridine was found to be non-mutagenic in an E. coli assay.[10] However, comprehensive data for this compound is lacking.

-

Reproductive Toxicity : No data available.

Due to the significant data gaps in chronic toxicity, exposure should be minimized as a guiding principle.

Section 4: Safe Handling and Storage Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent hygiene practices is essential for safely handling this compound.

Engineering Controls:

-

Primary Containment : All weighing and transfers of the solid material must be conducted within a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.[4][6] Safety showers and eyewash stations must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE):

-

Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling larger quantities or during procedures with a high risk of contact.[6]

-

Eye/Face Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[6]

-

Skin and Body Protection : A flame-retardant lab coat is required. Ensure clothing fully covers exposed skin. For larger scale operations, consider a chemical-resistant apron or suit.

-

Respiratory Protection : If working outside of a fume hood is unavoidable or in case of ventilation failure, a NIOSH-approved respirator with an appropriate particulate filter is required.[6]

Hygiene Measures:

-

Wash hands and face thoroughly with soap and water after handling and before leaving the work area.

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[8]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[8]

Storage Protocols:

-

Conditions : Store in a cool, dry, well-ventilated place, and keep the container tightly closed.[6][8] Some suppliers recommend storage at room temperature, while others suggest refrigeration (0-8°C).[1][3] Follow the specific recommendations on the supplier label. The area should be secured and accessible only to authorized personnel ("Store locked up").[6]

-

Incompatible Materials : Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Workflow: Safe Handling in the Laboratory

Caption: Workflow for safe handling of this compound.

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

-

General Advice : Show this safety data sheet to the doctor in attendance.

-

If Inhaled : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[6]

-

In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[6]

-

In Case of Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[6]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][12]

Spill Response Protocol:

-

Evacuate : Evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : Prevent the spread of the dust. Avoid any actions that could generate dust clouds.

-

Clean-up :

-

Wear full PPE, including respiratory protection.

-

For a small spill, gently sweep up the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][9]

-

Avoid dry sweeping which can generate dust. If possible, moisten the material with a suitable non-reactive solvent to prevent it from becoming airborne.

-

Thoroughly decontaminate the spill area and all cleaning equipment.

-

-

Report : Report the incident to the appropriate environmental health and safety officer.

Firefighting Measures:

-

Suitable Extinguishing Media : Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7]

-

Specific Hazards : The compound is combustible. Thermal decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[6][8] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Workflow: Emergency Response for Accidental Exposure

Caption: Emergency first-aid workflow following an accidental exposure event.

Section 6: Disposal Considerations

All waste materials, including the compound itself, empty containers, and contaminated items (e.g., gloves, wipes), must be treated as hazardous waste.

-

Collection : Collect waste in clearly labeled, sealed containers suitable for hazardous chemical waste.

-

Disposal : Dispose of contents and container in accordance with all local, regional, and national regulations.[13] Do not allow the product to enter drains or waterways. Engage a licensed professional waste disposal service to manage the disposal process.

Conclusion

This compound is a valuable research chemical with a significant hazard profile, characterized by high acute toxicity, irritancy, and potential for target organ damage. Professionals in research and drug development must approach its use with a comprehensive safety mindset. Strict adherence to the protocols outlined in this guide—including the consistent use of engineering controls and appropriate PPE, meticulous hygiene practices, and preparedness for emergencies—is non-negotiable. By integrating these expert-derived safety principles into all laboratory workflows, researchers can mitigate risks and handle this compound with the necessary level of caution and respect.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. 3-Amino-5-methylpyridine 97 3430-19-1 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. epa.gov [epa.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Note: Strategic Incorporation of 5-Methylpyridin-3-amine Hydrochloride in Solid-Phase Synthesis for Drug Discovery

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. 5-Methylpyridin-3-amine, as a functionalized building block, offers a strategic entry point for introducing this valuable moiety into peptide and small-molecule libraries. Solid-phase synthesis (SPS) provides a high-throughput platform for the rapid generation of such libraries.[1] This application note details the strategic use of 5-Methylpyridin-3-amine hydrochloride in Fmoc-based solid-phase synthesis. We provide a comprehensive, field-proven protocol for its use as an N-terminal capping agent, discuss the critical chemical principles involved, and present a workflow for cleavage and purification. The methodologies herein are designed to be robust and adaptable for researchers in drug discovery and materials science.

Introduction and Scientific Rationale

5-Methylpyridin-3-amine is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its structure, featuring a nucleophilic amino group and a basic pyridine ring, makes it an attractive building block for creating diverse molecular architectures.[4] The hydrochloride salt form enhances stability and ease of handling, though it requires in-situ neutralization for synthetic applications.[2]

The primary rationale for incorporating the 5-methyl-3-aminopyridine moiety via solid-phase synthesis is rooted in the principles of combinatorial chemistry.[5] By attaching this scaffold to a resin-bound peptide or small molecule, researchers can:

-

Introduce a Heterocyclic Pharmacophore: Pyridine rings are key components of many drugs due to their ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[6]

-

Modulate Physicochemical Properties: The methyl group provides a subtle yet significant modification to lipophilicity and steric profile, which can fine-tune binding affinity and selectivity.

-

Enable Library Synthesis: The efficiency of solid-phase synthesis, which simplifies purification by allowing excess reagents to be washed away, is ideal for creating large libraries of analogues for structure-activity relationship (SAR) studies.[7]

This guide focuses on the most direct application: coupling 5-Methylpyridin-3-amine to the free N-terminus of a resin-bound peptide chain. This "capping" step terminates chain elongation and appends the desired pyridinyl group. The principles described can be adapted for other solid-phase applications.

Chemical Structures and Key Properties

A clear understanding of the reactant's properties is fundamental to successful synthesis.

Caption: Chemical structure of 5-Methylpyridin-3-amine and its hydrochloride salt form.

Table 1: Physicochemical Properties of 5-Methylpyridin-3-amine and its Hydrochloride Salt

| Property | 5-Methylpyridin-3-amine | 5-Methylpyridin-3-amine HCl | Reference(s) |

| CAS Number | 3430-19-1 | 957065-90-6 | [2] |

| Molecular Formula | C₆H₈N₂ | C₆H₈N₂·HCl | [2][8] |

| Molecular Weight | 108.14 g/mol | 144.60 g/mol | [2][8] |

| Appearance | Colorless to light yellow solid | Solid | [3] |

| Melting Point | 59-63 °C | Not specified | |

| Solubility | Soluble in organic solvents (ethanol, acetone, DCM) | Water soluble | [2][3] |

| Key Feature | Nucleophilic primary amine | Stable, requires neutralization for reaction | [2] |

Experimental Workflow and Protocols

The overall workflow for incorporating 5-Methylpyridin-3-amine as an N-terminal cap is depicted below. This process assumes the peptide or small-molecule backbone has already been assembled on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.[1][9]

Caption: General workflow for N-terminal capping with 5-Methylpyridin-3-amine on solid support.

Protocol 1: N-Terminal Coupling of this compound

This protocol details the manual coupling process for a 0.1 mmol scale synthesis. It follows the final Fmoc deprotection of the fully assembled peptide chain.

Causality and Expertise:

-

Base Selection (DIPEA): The starting material is a hydrochloride salt. The amine is protonated and thus non-nucleophilic. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is required to neutralize the salt in situ and to facilitate the coupling reaction without competing as a nucleophile itself.[10] At least 2 equivalents are needed: one for the hydrochloride and one for the coupling reaction itself.

-

Coupling Reagent (HBTU): HBTU (or HATU) is a standard aminium-based coupling reagent that rapidly converts the C-terminal carboxylic acid of the incoming amino acid (or in this case, the activated species) into a highly reactive intermediate, facilitating efficient amide bond formation.[9][11]

-

Solvent (DMF): N,N-Dimethylformamide is the solvent of choice for SPPS due to its excellent resin-swelling properties and its ability to dissolve most reagents.[9]

Materials:

-

Peptide-on-resin (0.1 mmol, post-final Fmoc deprotection) in a fritted syringe or reaction vessel.

-

This compound (57.8 mg, 0.4 mmol, 4 eq.)

-

HBTU (151.7 mg, 0.4 mmol, 4 eq.)

-

DIPEA (139 µL, 0.8 mmol, 8 eq.)

-

Anhydrous, amine-free DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Nitrogen line for agitation and drying

Step-by-Step Procedure:

-

Final Fmoc Deprotection:

-

Treat the Fmoc-protected peptide-resin with 5 mL of 20% (v/v) piperidine in DMF.[12]

-

Agitate for 3 minutes, drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes. Drain.

-

This two-step process ensures complete removal of the Fmoc group.

-

-

Resin Washing:

-

Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the coupling reagents.

-

Perform washes in the following sequence: DMF (5x), DCM (3x), DMF (3x). Each wash should be with ~5 mL of solvent for 1 minute.

-

-

Preparation of Coupling Solution (Activation):

-

In a separate glass vial, dissolve this compound (57.8 mg) and HBTU (151.7 mg) in 2 mL of anhydrous DMF.

-

Add DIPEA (139 µL) to the solution. The solution may change color.

-

Briefly vortex and allow the mixture to pre-activate for 2-5 minutes. Do not let it sit for too long , as the activated species can degrade.

-

-

Coupling Reaction:

-

Add the activated coupling solution to the washed, deprotected peptide-resin.

-

Ensure the resin is fully submerged and agitate the vessel using a shaker or a gentle stream of nitrogen from the bottom.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Monitoring the Reaction (Optional but Recommended):

-

To ensure the reaction has gone to completion, a small sample of resin beads can be taken and subjected to a Kaiser test (ninhydrin test).[13] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

-

-

Final Washing:

-

After the reaction is complete, drain the coupling solution.

-

Wash the resin extensively to remove excess reagents and byproducts. Use the following sequence: DMF (5x), DCM (5x).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage.

-

Protocol 2: Cleavage from Resin and Work-up

This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the capped peptide from the resin and simultaneously remove any acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[11]

Safety Precaution: TFA is highly corrosive and volatile. All steps must be performed in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

-

Dry, capped peptide-on-resin (from Protocol 1)

-

Reagent K (Cleavage Cocktail): TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v). TIS (triisopropylsilane) is a critical scavenger to prevent side reactions. A simpler cocktail like TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[11]

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Acetonitrile/Water solution for dissolution

Step-by-Step Procedure:

-

Resin Preparation:

-

Place the dry resin in a suitable reaction vessel (e.g., a 10 mL fritted syringe).

-

-

Cleavage Reaction:

-

Add 2-3 mL of the cleavage cocktail to the resin.

-

Gently agitate at room temperature for 2-3 hours. The solution will typically develop a color as protecting groups are cleaved.

-

-

Peptide Collection:

-

Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube.

-

Wash the resin twice with a small volume (~0.5 mL) of fresh TFA to ensure complete recovery of the product. Combine the filtrates.

-

-

Peptide Precipitation:

-

Add the TFA solution dropwise to a centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

-

Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

-

-

Isolation and Washing:

-

Centrifuge the mixture at ~3000 rpm for 5 minutes to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice by resuspending in cold ether, centrifuging, and decanting. This removes residual scavengers.

-

-

Drying and Purification:

-

After the final wash, dry the white peptide pellet under a stream of nitrogen.

-

Dissolve the crude product in a suitable solvent system (e.g., 50% acetonitrile in water) for purification by reverse-phase HPLC (RP-HPLC).

-

-

Analysis:

-

The purified product should be analyzed by LC-MS to confirm the correct molecular weight and by analytical RP-HPLC to determine purity.[14]

-

Expected Results and Troubleshooting

Table 2: Representative Data for N-Terminal Capping

| Parameter | Value | Rationale / Comment |

| Synthesis Scale | 0.1 mmol | Standard laboratory scale for methods development. |

| Coupling Time | 3 hours | Sufficient for most couplings; can be extended if Kaiser test is positive. |

| Crude Yield | 75-90% | Typical recovery after precipitation. Lower yields may indicate transfer losses. |

| Purity (Crude) | 50-70% | Highly dependent on the purity of the underlying peptide. |

| Purity (Post-HPLC) | >95% | Target purity for biological or analytical applications. |

| Expected Mass (M+H)⁺ | [Calculated Mass] | To be confirmed by Mass Spectrometry. Calculate as: (Mass of uncapped peptide - 1.0078) + 108.14. |

Troubleshooting:

-

Incomplete Coupling (Positive Kaiser Test):

-

Cause: Insufficient activation time, poor quality reagents (especially DMF), or steric hindrance.

-

Solution: Double couple. Drain the first coupling solution, wash with DMF, and repeat the coupling step with a fresh solution.

-

-

Low Cleavage Yield:

-

Cause: Incomplete cleavage reaction, insufficient TFA volume, or peptide precipitation on the resin.

-

Solution: Extend cleavage time to 4 hours. Ensure enough TFA is used to fully swell and immerse the resin.

-

-

Impure Product after Purification:

-

Cause: Side reactions during synthesis or cleavage. Pyridine-containing compounds can sometimes be difficult to purify.

-

Solution: Optimize the cleavage cocktail with different scavengers. Adjust the HPLC gradient for better separation.

-

Conclusion

This compound is a valuable reagent for functionalizing synthetic peptides and small molecules on a solid support. The protocols provided in this application note offer a robust and scientifically-grounded method for its incorporation as an N-terminal capping agent. By leveraging standard Fmoc-SPPS chemistry and understanding the specific requirements for handling this hydrochloride salt, researchers can efficiently generate novel pyridine-containing compound libraries, accelerating hit discovery and lead optimization efforts in drug development and other chemical sciences.

References

- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Methylpyridin-3-amine Hydrochloride

Introduction: The Strategic Importance of 5-Aryl-3-aminopyridine Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the landscape of medicinal chemistry and drug discovery, the 5-aryl-3-aminopyridine motif is a privileged scaffold, appearing in a multitude of biologically active molecules. The strategic use of building blocks like 5-Methylpyridin-3-amine hydrochloride offers a direct and efficient route to these valuable compounds.[3]

However, the inherent properties of aminopyridine substrates, particularly when supplied as hydrochloride salts, present unique challenges that require a carefully considered and optimized protocol.[4] The Lewis basic nature of both the pyridine and amine nitrogens can lead to catalyst inhibition, while the presence of the hydrochloride salt necessitates a thoughtful approach to the choice and stoichiometry of the base.[5]

This comprehensive guide provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the causality behind experimental choices, ensuring both scientific integrity and a higher probability of success.

The Mechanistic Underpinnings: A Brief Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle can be broadly divided into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For aminopyridines, this step can be sluggish, especially with less reactive aryl chlorides, necessitating the use of highly active catalyst systems.[7]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]

The presence of the amine functionality and the hydrochloride salt directly impacts these steps, primarily through potential coordination to the palladium center and the acid-base chemistry of the reaction medium.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or their esters.

Materials and Reagents

-

This compound

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos)[8]

-

Base (e.g., K₃PO₄, Cs₂CO₃)[9]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert gas line with a manifold

-

Syringes and needles for transfer of degassed solvents

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Reaction Setup and Procedure

-

Vessel Preparation: To a clean, oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), and the base (e.g., K₃PO₄, 3.0 - 4.0 equivalents).

-

Pro-Tip: The use of at least 3.0 equivalents of a moderately strong inorganic base like K₃PO₄ is crucial. One equivalent is consumed to neutralize the hydrochloride salt, and the remaining amount facilitates the catalytic cycle.

-

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to remove any oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

-

Expertise & Experience: The use of pre-formed palladium-ligand complexes (precatalysts) can also be highly effective and may improve reproducibility. Buchwald-type ligands are particularly well-suited for coupling with electron-rich and potentially coordinating substrates like aminopyridines.[10]

-

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

-

Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 80-110 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11] Wash the filter cake with additional solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. The basic nature of the aminopyridine product may cause it to be partially soluble in the aqueous layer if the pH is acidic. If necessary, adjust the pH of the aqueous layer to be basic (pH > 8) with a saturated solution of NaHCO₃ or a dilute NaOH solution to ensure the product is in the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. For more polar products, a mixture of dichloromethane and methanol may be required.

Data Presentation: Typical Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Readily available and effective sources of Pd(0) after in situ reduction. |

| Ligand | SPhos, XPhos, RuPhos (2-6 mol%) | Bulky, electron-rich ligands that promote oxidative addition and are resistant to inhibition by the aminopyridine.[10] |

| Base | K₃PO₄ or Cs₂CO₃ (3-4 equivalents) | A sufficient excess is required to neutralize the HCl salt and activate the boronic acid.[9] |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Aprotic polar solvents are generally effective. The presence of water can be beneficial for the solubility of the base and the transmetalation step.[7] |

| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners. |

| Concentration | 0.1 - 0.5 M | A typical concentration range for Suzuki-Miyaura reactions. |

Visualizing the Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting and Pro-Tips

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst Inhibition | - Increase ligand to palladium ratio (e.g., 2:1 to 4:1). - Switch to a more electron-rich and sterically hindered ligand (e.g., from SPhos to XPhos). |

| 2. Insufficient Base | - Ensure at least 3 equivalents of base are used to both neutralize the HCl salt and drive the reaction. - Use a stronger base like Cs₂CO₃. | |

| 3. Inactive Catalyst | - Use fresh, high-quality palladium precatalyst and ligand. - Ensure thorough degassing of solvents and the reaction mixture to prevent catalyst oxidation. | |

| Protodeboronation | 1. Excess Water | - Reduce the amount of water in the solvent system or switch to anhydrous conditions with a base like KF. |

| 2. Prolonged Reaction Time/High Temp | - Monitor the reaction closely and stop it once the starting material is consumed. - Try to lower the reaction temperature. | |

| 3. Unstable Boronic Acid | - Use the corresponding boronic acid pinacol ester, which is more stable. | |

| Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). |

| 2. Incomplete Reduction of Pd(II) | - Ensure the reaction conditions are suitable for the in situ reduction of the Pd(II) precatalyst. | |

| Difficult Purification | 1. Product is very polar | - Use a more polar eluent system for column chromatography (e.g., DCM/MeOH). - Consider a basic alumina column if the product is highly basic. |

| 2. Co-elution with byproducts | - Optimize the reaction to minimize byproduct formation. - Try a different stationary phase for chromatography (e.g., reverse-phase). |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing medicinally relevant 5-aryl-3-aminopyridine derivatives. Success hinges on a rational approach that addresses the inherent challenges of the substrate. By employing a robust catalyst system with bulky, electron-rich ligands and a sufficient excess of a suitable inorganic base, researchers can overcome issues of catalyst inhibition and effectively neutralize the hydrochloride salt. This guide provides a solid foundation and expert insights to enable scientists to confidently and efficiently synthesize these important molecular scaffolds.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]